13(S)-HODE cholesteryl ester

PPARγ Nuclear Receptor Signaling Colorectal Cancer

13(S)-HODE cholesteryl ester (CAS 141554-21-4) is a stereochemically pure cholesteryl ester formed by the esterification of 13(S)-hydroxyoctadecadienoic acid [13(S)-HODE] with cholesterol. This compound was originally extracted and identified from human atherosclerotic lesions and is widely recognized as a significant oxidized lipid component of oxLDL.

Molecular Formula C45H76O3
Molecular Weight 665.1 g/mol
Cat. No. B593973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13(S)-HODE cholesteryl ester
Synonyms13S-hydroxy-9Z,11E-octadecadienoic acid, cholesteryl ester
Molecular FormulaC45H76O3
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
InChIInChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1
InChIKeyRZXYPSUQZUUHPD-XFIJILBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13(S)-HODE Cholesteryl Ester: A Stereochemically Defined Oxidized Lipid Standard for Atherosclerosis and PPARγ Research


13(S)-HODE cholesteryl ester (CAS 141554-21-4) is a stereochemically pure cholesteryl ester formed by the esterification of 13(S)-hydroxyoctadecadienoic acid [13(S)-HODE] with cholesterol. This compound was originally extracted and identified from human atherosclerotic lesions [1] and is widely recognized as a significant oxidized lipid component of oxLDL. Unlike generic linoleate-derived cholesteryl esters, the 13(S)-HODE moiety confers distinct stereospecific biochemical properties, including defined PPARγ ligand activity [2] and well-characterized chromatographic behavior suitable for use as an analytical reference standard for chiral HODE cholesteryl ester analysis .

Why 13(S)-HODE Cholesteryl Ester Cannot Be Replaced by 9-HODE, 13(R)-HODE, or Racemic Cholesteryl Ester Mixtures in Mechanistic Research


13(S)-HODE cholesteryl ester is not interchangeable with structurally related oxidized cholesteryl esters, including the 9-HODE cholesteryl ester regioisomer, the 13(R)-HODE enantiomeric counterpart, or racemic (±) mixtures. Fundamental differences exist across multiple dimensions: (i) regioisomers 9-HODE and 13-HODE exhibit divergent functional effects on monocyte activation, macrophage foam cell formation, and PPARγ activation potency [1]; (ii) enantiomers 13(S)-HODE and 13(R)-HODE engage distinct receptor systems—PPARγ versus BLT receptors, respectively—resulting in opposite biological outcomes (anti-proliferative/apoptotic versus proliferative) [2]; (iii) racemic mixtures confound chirality-dependent signaling interpretation because only the S-enantiomer functions as a PPARγ ligand in cellular assays [3]. Substitution with generic, stereochemically undefined, or regioisomerically distinct alternatives introduces uncontrolled variables that directly compromise experimental reproducibility and mechanistic conclusions.

Quantitative Differentiation Evidence: 13(S)-HODE Cholesteryl Ester Versus Close Structural Analogs


Enantiomer-Specific PPARγ Activation: 13(S)-HODE Is a Functional PPARγ Ligand, 13(R)-HODE Is Not

Direct head-to-head comparison in the same experimental system demonstrates that only 13(S)-HODE functions as a PPARγ ligand and induces receptor-dependent biological effects, whereas 13(R)-HODE does not activate PPARγ. In nondifferentiated Caco-2 colorectal carcinoma cells, 13(S)-HODE decreased cell growth and DNA synthesis and induced apoptosis in a PPARγ-dependent manner, an effect abolished by a specific PPARγ antagonist. In contrast, 13(R)-HODE increased cell growth and DNA synthesis in the absence of FBS [1]. The study further confirmed that 13(S)-HODE but not 13(R)-HODE is a ligand to PPARγ, while 13(R)-HODE signals through BLT receptors, activating ERK/CREB pathways and PGE2 synthesis [1]. These findings establish that enantiomeric purity is essential for predictable PPARγ-targeted experimental outcomes.

PPARγ Nuclear Receptor Signaling Colorectal Cancer

PPARγ Transcriptional Activation Potency: 13(S)-HODE Achieves 35-Fold Activation at 10 μM

In a luciferase reporter assay conducted in colorectal carcinoma cells, 13(S)-HODE activated PPARγ in a concentration-dependent manner, achieving maximum activation of 35-fold at 10 μM [1]. This quantitative benchmark serves as a critical reference point for interpreting PPARγ-dependent transcriptional responses when using 13(S)-HODE or its cholesteryl ester derivative (which releases 13(S)-HODE upon intracellular hydrolysis). For comparison, troglitazone and 15-deoxy-Δ12,14-prostaglandin J2, the well-characterized synthetic and endogenous PPARγ ligands, strongly induced PPARγ binding activity in the same assay system [1]. Other lipoxygenase products displayed only moderate binding activity, while various prostaglandins and fatty acids exhibited little or no reporter activation [1].

PPARγ Agonist Transcriptional Activation Lipoxygenase Metabolite

Regioisomer-Specific Functional Divergence: 13-HODE vs. 9-HODE in Monocyte/Macrophage Biology

Head-to-head comparison of 9-HODE and 13-HODE in the same cellular system reveals regioisomer-specific functional effects. 9-HODE (n-6) is pro-inflammatory and may act through GPR132 receptor, whereas 13-HODE (n-7) exhibits protective effects analogous to palmitoleate (also n-7) [1]. Stearoyl-CoA desaturase (SCD), elevated in insulin resistance, was decreased in monocytes by 13-HODE but increased during activation and in macrophages by 9-HODE [1]. Critically, 9-HODE specifically increased foam cells (lipid droplets) in differentiated macrophage cultures, whereas 13-HODE did not promote foam cell formation [1]. Both 9- and 13-HODE activated genes involved in reverse cholesterol transport (ABCA1 and SCRB), but their divergent effects on monocyte activation, SCD regulation, and foam cell formation indicate distinct signaling mechanisms [1].

Monocyte Activation Macrophage Differentiation Foam Cell Formation

Analytical Differentiation: Stereochemically Pure 13(S)-HODE Cholesteryl Ester as Chiral Chromatography Standard

13(S)-HODE cholesteryl ester is validated for use as a reference standard for the analysis of chiral HODE cholesteryl esters by LC-MS/MS . The compound exhibits a characteristic UV absorption maximum at λmax 234 nm due to its conjugated diene system , enabling specific detection in reverse-phase HPLC applications. This analytical utility is particularly critical for distinguishing enzymatically derived 13(S)-HODE cholesteryl ester (produced via 15-lipoxygenase) from non-enzymatically formed racemic mixtures generated by random lipid peroxidation. The defined stereochemistry, supported by InChIKey RZXYPSUQZUUHPD-XFIJILBJSA-N, provides unambiguous identification in complex biological matrices, a capability not afforded by racemic (±)13-HODE cholesteryl ester preparations [1].

Chiral Chromatography LC-MS/MS Lipidomics Standard

Regioisomer-Differential PPARγ Agonist Activity: 9-HODE Exhibits Lower Potency Than 13-HODE

Comprehensive analysis of HODE isomers using dual-luciferase reporter assays revealed that 9-HODEs exhibit lower PPARγ agonist activity than other regioisomers, including 13-HODE [1]. While all HODE isomers (9-, 10-, 12-, and 13-HODEs) demonstrated PPARγ-binding affinity via WaterLOGSY NMR experiments, there were significant differences in PPARγ agonist activity among 9- and 13-HODE stereo-isomers [1]. Notably, 9-(E,E)-HODE tended to decrease PPARγ-target gene expression during 3T3-L1 adipocyte maturation, contrasting with the agonist activity profile of 13-HODE regioisomers [1]. Docking simulations showed similar scores for all 12 HODE isomers into the PPARγ ligand-binding domain, confirming that differential functional activity arises from post-binding conformational or co-regulator recruitment differences rather than differential binding affinity per se [1].

PPARγ Agonist Activity Regioisomer Comparison HODE Isomers

Validated Application Scenarios for 13(S)-HODE Cholesteryl Ester Based on Quantitative Differentiation Evidence


PPARγ Nuclear Receptor Signaling Studies Requiring Stereochemically Defined Ligands

13(S)-HODE cholesteryl ester, upon intracellular esterase-mediated hydrolysis, releases 13(S)-HODE, which activates PPARγ with a quantifiable 35-fold transcriptional activation at 10 μM in luciferase reporter assays [1]. This compound is uniquely suited for PPARγ signaling studies because, unlike its 13(R)-enantiomer, 13(S)-HODE is a functional PPARγ ligand that induces receptor-dependent anti-proliferative and apoptotic effects [2]. Use of racemic mixtures or the incorrect enantiomer introduces BLT receptor-mediated proliferative signaling via ERK/CREB pathways [2], which confounds interpretation of PPARγ-specific effects. Applications include investigation of PPARγ-mediated transcriptional regulation in atherosclerosis, colorectal carcinogenesis, and metabolic diseases.

Atherosclerosis and Foam Cell Biology: Discriminating Protective n-7 Signaling from Pro-Foam-Cell n-6 Signaling

13(S)-HODE cholesteryl ester is the appropriate choice for atherosclerosis studies investigating n-7 protective signaling pathways. Direct comparative data demonstrate that 13-HODE does not promote foam cell formation, whereas 9-HODE specifically increases lipid droplets in differentiated macrophage cultures [1]. Furthermore, 13-HODE decreases stearoyl-CoA desaturase (SCD) in monocytes, whereas 9-HODE increases SCD during macrophage activation [1]. Given that 13(S)-HODE cholesteryl ester was originally extracted from human atherosclerotic lesions [2], this compound serves as an authentic pathophysiological standard for quantifying lesion-associated oxidized lipids and for investigating the differential contributions of enzymatic (15-LOX-derived) versus non-enzymatic oxidation to plaque progression.

Chiral Lipidomics and LC-MS/MS Analytical Reference Standard Applications

13(S)-HODE cholesteryl ester is validated as an analytical standard for the analysis of chiral HODE cholesteryl esters via LC-MS/MS and reverse-phase HPLC (detection at λmax 234 nm) [1]. Its defined stereochemistry (InChIKey RZXYPSUQZUUHPD-XFIJILBJSA-N) enables unambiguous peak identification and quantification in complex biological matrices, including tissue homogenates, lipoprotein fractions, and cell culture extracts. This application is essential for distinguishing enzymatically generated 13(S)-HODE cholesteryl ester (derived from 15-lipoxygenase activity) from racemic mixtures produced by random lipid peroxidation—a distinction that is mechanistically critical but analytically impossible when using racemic (±)13-HODE cholesteryl ester.

Enantiomer-Specific Cell Proliferation and Apoptosis Studies in Cancer Research

13(S)-HODE cholesteryl ester enables investigation of enantiomer-specific effects on cell growth and apoptosis in cancer cell models. In nondifferentiated Caco-2 colorectal carcinoma cells, 13(S)-HODE decreases cell growth and DNA synthesis and induces PPARγ-dependent apoptosis, effects that are abolished by PPARγ antagonists [1]. In direct contrast, 13(R)-HODE increases cell growth and DNA synthesis in the absence of FBS [1]. These opposite biological outcomes underscore that only stereochemically pure 13(S)-HODE cholesteryl ester is suitable for studies evaluating PPARγ-dependent anti-tumorigenic or pro-apoptotic mechanisms in colorectal and potentially other PPARγ-expressing cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13(S)-HODE cholesteryl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.